2,6-Dimethyl-5,7-octadien-2-ol
Description
Nomenclature and Systematics of 2,6-Dimethyl-5,7-octadien-2-ol
The systematic naming of this compound follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes its molecular structure: an eight-carbon chain (octa-), with two double bonds located at the 5th and 7th carbon positions (-5,7-dien-), a hydroxyl group (-ol) at the 2nd carbon, and two methyl groups (dimethyl-) at the 2nd and 6th carbons. lookchem.comnist.gov
The compound is also known by several synonyms, including ocimenol. nist.govthegoodscentscompany.comnbinno.com The Chemical Abstracts Service (CAS) has assigned the number 5986-38-9 to the general structure of this compound. lookchem.comnist.gov Specific isomers of the compound have their own unique CAS numbers.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol lookchem.com |
| CAS Number | 5986-38-9 lookchem.comnist.gov |
Isomeric Forms and Stereochemistry (e.g., cis/trans-Ocimenol)
The presence of a double bond at the 5th position of the carbon chain allows for the existence of geometric isomers, specifically cis and trans forms, also referred to as (Z) and (E) isomers, respectively. These isomers are known as ocimenol. nist.govnist.gov
trans-Ocimenol ((E)-2,6-dimethylocta-5,7-dien-2-ol) : This isomer has the substituents on the opposite sides of the double bond. It is assigned the CAS number 7643-60-9. lookchem.comnist.gov
cis-Ocimenol ((Z)-2,6-dimethylocta-5,7-dien-2-ol) : In this form, the substituents are on the same side of the double bond. Its CAS number is 7643-59-6. nih.govnist.gov
The stereochemistry of these isomers significantly influences their physical and chemical properties. The spatial arrangement of atoms in the cis and trans forms can affect their reactivity and biological activity. The study of these isomers is crucial for understanding the specific roles they play in natural systems and for their potential applications in various fields.
| Isomer | Systematic Name | CAS Number |
| trans-Ocimenol | (E)-2,6-dimethylocta-5,7-dien-2-ol | 7643-60-9 lookchem.comnist.gov |
| cis-Ocimenol | (Z)-2,6-dimethylocta-5,7-dien-2-ol | 7643-59-6 nih.govnist.gov |
Chemical Classification and Structural Features Relevant to Research
This compound is classified as an acyclic monoterpenoid alcohol. lookchem.com Terpenoids are a large and diverse class of naturally occurring organic compounds derived from two or more isoprene (B109036) units. Monoterpenoids, specifically, are composed of two isoprene units, resulting in a C10 skeleton. frontiersin.org The "acyclic" designation indicates that the carbon chain is open and not arranged in a ring structure. frontiersin.org
The key structural features of this compound that are of interest to researchers include:
A Tertiary Alcohol Group: The hydroxyl (-OH) group is attached to a tertiary carbon atom (the 2nd carbon), which influences its reactivity in chemical transformations. ymdb.ca
Conjugated Double Bonds: The presence of conjugated double bonds at the 5th and 7th positions creates a region of high electron density, making the molecule susceptible to various addition and oxidation reactions.
Chiral Center Potential: While the primary structure does not have a chiral center, derivatives of this compound can be chiral, opening avenues for stereoselective synthesis and research.
These structural elements make this compound a versatile building block in organic synthesis and a subject of study for understanding the mechanisms of terpenoid biosynthesis and transformation.
Significance and Research Interest in the Field of Terpenoids
The study of this compound and other acyclic monoterpenoids is significant for several reasons. frontiersin.org These compounds are often precursors or intermediates in the biosynthesis of more complex molecules in plants. researchgate.net For instance, research has shown that related monoterpenoids can undergo acid-catalyzed transformations to form various cyclic ethers, which are important aroma compounds. researchgate.net
Research into acyclic monoterpenoids like ocimenol contributes to:
Understanding Biosynthetic Pathways: Investigating the formation and transformation of these compounds in nature helps to elucidate complex biochemical pathways. researchgate.net
Development of Synthetic Methodologies: The unique reactivity of the functional groups in this compound provides a platform for developing new synthetic methods, such as selective halogenation reactions. beilstein-journals.org
Source of Novel Compounds: As a natural product, it and its derivatives are of interest for their potential biological activities. lookchem.comnih.gov
The exploration of acyclic monoterpenoids continues to be an active area of research, with studies focusing on their chemical properties, synthesis, and their role in the natural world. nih.gov
Properties
IUPAC Name |
2,6-dimethylocta-5,7-dien-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,7,11H,1,6,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFKZRMIRAVXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052265 | |
| Record name | 2,6-Dimethyl-5,7-octadien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5986-38-9 | |
| Record name | 2,6-Dimethyl-5,7-octadien-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5986-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-5,7-octadien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways of 2,6 Dimethyl 5,7 Octadien 2 Ol
Distribution in Botanical Species
Essential oils are concentrated hydrophobic liquids containing volatile aroma compounds from plants. 2,6-Dimethyl-5,7-octadien-2-ol is a known component of several commercially important essential oils. It is widely found in the essential oils of plants such as rose, geranium, and citronella. lookchem.com Its presence is noted in patents for fragrances with a rose scent and listed as a constituent in products containing geranium oil and citronella oil. google.comgoogle.ttgoogleapis.com The compound, referred to as ocimenol, and its acetate (B1210297) form are noted for their remarkably fresh floral olfactory qualities, making them valuable in perfumery. researchgate.netscribd.com
Beyond its presence in extracted essential oils, this compound is found in various other plant materials.
Vitis vinifera (Grape): The (Z)-isomer of this compound has been reported in Vitis vinifera. Both the (Z)- and (E)-isomers, known as ocimenol, are recognized as potential monoterpene constituents in wine, where they can be released from non-volatile precursors during fermentation or aging.
Passiflora quadrangularis (Giant Granadilla): While the target compound itself is not the most prominent, a related diol, (5E)-2,6-dimethyl-5,7-octadiene-2,3-diol, has been identified as a major flavor precursor in the fruit pulp of Passiflora quadrangularis.
Eucalyptus globulus: The compound this compound is listed in databases as a chemical derivative found in Eucalyptus globulus. cosmeticsnz.org It is also mentioned as a fragrance ingredient alongside Eucalyptus globulus oil in perfumery compositions. google.comgoogleapis.com
Roselle Tea (Hibiscus sabdariffa): Analysis of the volatiles in roselle tea has identified this compound as one of the terpene components contributing to its unique aroma profile.
Putranjiva roxburghii Wall.: GC-MS analysis of the ethanolic extract from the fruit peel of Putranjiva roxburghii has identified numerous phytochemicals, including other terpenoids like 2,6-Octadiene, 2,6-dimethyl-. However, the presence of this compound in Putranjiva roxburghii is not specifically documented in the analyzed literature.
Table 1: Documented Natural Occurrence of this compound
| Botanical Source | Common Name | Plant Part/Product | Reference(s) |
|---|---|---|---|
| Rosa sp. | Rose | Essential Oil | lookchem.com |
| Pelargonium graveolens | Geranium | Essential Oil | lookchem.comgoogle.tt |
| Cymbopogon sp. | Citronella | Essential Oil | lookchem.comgoogle.comgoogleapis.com |
| Vitis vinifera | Grape | Wine | |
| Eucalyptus globulus | Eucalyptus | Plant/Essential Oil | cosmeticsnz.orggoogle.comgoogleapis.com |
| Hibiscus sabdariffa | Roselle | Tea (Calyces) |
Presence in Essential Oils (e.g., Rose, Geranium, Citronella)
Proposed Biosynthetic Routes to this compound
The formation of this compound in plants is a complex process involving multiple steps. While the precise enzymatic pathways are not fully elucidated for every species, general principles of monoterpene biosynthesis provide a likely framework.
The biosynthesis of monoterpenoids like ocimenol in higher plants typically begins with geranyl pyrophosphate (GPP). wikipedia.org Specialized enzymes known as terpene synthases catalyze the conversion of GPP into a variety of cyclic and acyclic monoterpenes. For instance, the closely related compound linalool (B1675412) is formed from GPP through the action of linalool synthase (LIS). wikipedia.org It is probable that a specific ocimenol synthase enzyme performs a similar function to produce this compound.
In many plants, volatile terpenes are stored in a non-volatile, bound form as glycosides. researchgate.net These aroma precursors can be hydrolyzed to release the free, volatile aglycone through two primary routes:
Enzymatic Hydrolysis: During processes like fermentation in winemaking, glycosidase enzymes produced by yeast or naturally present in the fruit can cleave the sugar moiety from the glycoside, releasing the aroma compound. researchgate.net
Non-Enzymatic Hydrolysis: Acid-catalyzed hydrolysis can also release the volatile compound from its glycosidic precursor. researchgate.net This is often a slower process that occurs during the aging of products like wine.
The formation of related oxygenated compounds, known as oxylipins, can also be initiated through both enzymatic pathways, such as those involving lipoxygenase (LOX) enzymes, and non-enzymatic auto-oxidation triggered by reactive oxygen species. mdpi.com These mechanisms highlight the dual nature of precursor conversion in plants.
The production and accumulation of plant secondary metabolites (PSMs), including terpenoids, are intricately regulated processes. nih.govfrontiersin.org Both the plant's genetic makeup and external environmental conditions play crucial roles. mdpi.com
Genetic Factors: The synthesis of PSMs is controlled by a complex gene network that includes numerous transcription factors. nih.gov These factors regulate the expression of key enzyme-encoding genes involved in the biosynthetic pathways. nih.gov Therefore, the genetic profile of a plant species or variety is a primary determinant of its capacity to produce specific compounds like this compound. frontiersin.org
Environmental Factors: A wide range of abiotic and biotic stresses can significantly influence the formation and accumulation of PSMs. nih.gov Factors such as light, temperature, water availability (drought), salinity, and soil conditions can either enhance or inhibit the production of these compounds. nih.govfrontiersin.org For example, studies on other plants have shown that drought and salinity stress can lead to a higher accumulation of alkaloids in Catharanthus roseus, while drought, low temperature, and UV-B exposure can up-regulate anthocyanin production in apples. nih.gov These examples illustrate a general principle that environmental pressures modulate the biosynthesis of specialized metabolites, and similar effects are expected to influence the concentration of this compound in various plants. frontiersin.orgfrontiersin.org
Chemical Synthesis and Derivatization Strategies for 2,6 Dimethyl 5,7 Octadien 2 Ol
Synthetic Methodologies for 2,6-Dimethyl-5,7-octadien-2-ol
The synthesis of ocimenol can be achieved through several distinct chemical routes, ranging from classical condensation and hydration reactions to more contemporary catalytic strategies.
Condensation Reactions
The construction of the tertiary alcohol functional group in this compound can be accomplished via the addition of an organometallic reagent to a suitable ketone precursor. A logical and industrially viable approach involves the reaction of a methyl-based organometallic compound, such as a Grignard reagent (e.g., methylmagnesium chloride) or an organolithium reagent (e.g., methyllithium), with the corresponding ketone, (E)- or (Z)-6-methyl-5,7-octadien-2-one.
This type of reaction is a cornerstone of alcohol synthesis. The nucleophilic methyl group from the organometallic reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent aqueous workup step, typically involving a mild acid like ammonium (B1175870) chloride, protonates the resulting alkoxide to yield the final tertiary alcohol product, this compound. orgsyn.org While specific literature detailing this exact transformation for ocimenol is sparse, the synthesis of its isomer, 2,6-dimethyl-2,7-octadien-4-ol, and the related ketone, ocimenone, are documented, indicating the relevance of ketone-to-alcohol transformations within this class of compounds. researchgate.net
Reduction and Hydration Approaches
Hydration of Myrcene (B1677589): A prominent method for synthesizing ocimenol involves the acid-catalyzed hydration of myrcene (7-methyl-3-methylene-1,6-octadiene). This reaction follows Markovnikov's rule, where the addition of water across one of the double bonds leads to the formation of a tertiary alcohol. leah4sci.com The mechanism proceeds through the protonation of the alkene's C=C double bond by a strong acid catalyst (e.g., H₂SO₄) to generate a stable tertiary carbocation intermediate. chadsprep.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbocation. libretexts.org The final step is the deprotonation of the resulting oxonium ion by a weak base (like water or HSO₄⁻) to yield the alcohol and regenerate the acid catalyst. libretexts.orgchemistrysteps.com
A related patented process describes the hydration of a myrcene-derived quaternary ammonium salt in the presence of a strong acid to produce a mixture containing ocimenol. google.com
| Reaction Stage | Reagents & Conditions | Product(s) |
| Hydration | Myrcene, Water (H₂O), Strong Acid Catalyst (e.g., H₂SO₄) | This compound (Ocimenol) and other terpene alcohols |
| Hydration of Amine Derivative | N,N-Dialkyl-7-hydroxygeranylamine, Strong Acid (e.g., H₂SO₄, HCl), Water, <50°C | Mixture of Myrcenol (B1195821) and cis-Ocimenol |
Reduction of Ocimenone: Alternatively, ocimenol can be synthesized by the chemical reduction of its corresponding ketone, ocimenone ((E/Z)-2,6-dimethyl-5,7-octadien-4-one). This transformation is typically achieved using complex metal hydrides. A patent for related dienols describes the use of lithium aluminum hydride (LiAlH₄) in a dry ether solvent to reduce a dienone to its corresponding alcohol. google.com This standard procedure provides a direct pathway from the ketone to the alcohol.
Novel Synthetic Pathways and Catalysis
More advanced synthetic routes leverage catalysis to control selectivity and efficiency. One innovative, multi-step process begins with myrcene, which undergoes amination and subsequent hydration. google.com The resulting hydrated amine intermediate is then treated with a base, leading to a mixture of myrcenol and cis-ocimenol, notably free of the trans-isomer. google.comgoogle.com
Palladium-catalyzed reactions also feature in the synthesis of related structures. The telomerization of butadiene with water, using a palladium complex catalyst in the presence of carbon dioxide, is an established industrial method for producing high yields of octadienols, though typically the 2,7-octadien-1-ol (B1588117) isomer. google.comgoogleapis.com Furthermore, palladium-catalyzed elimination reactions of allyl amines have been developed for the production of myrcenol, a structural isomer of ocimenol, indicating the potential of such catalytic systems in this area of terpene chemistry. lookchem.com
Synthesis of Analogs and Derivatives of this compound
The chemical modification of this compound provides access to a range of derivatives with altered properties, particularly for the fragrance industry.
Esterification Reactions (e.g., Acetates)
The tertiary hydroxyl group of ocimenol can be readily converted into an ester. The most common derivative is the acetate (B1210297), (E)-2,6-Dimethyl-5,7-octadien-2-ol acetate. nih.govchemspider.com This and other esters are typically synthesized through a Fischer esterification reaction, which involves reacting the alcohol with a carboxylic acid (e.g., acetic acid) in the presence of an acid catalyst. byjus.com Alternatively, for higher yields, the alcohol can be treated with a more reactive acid derivative, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride (e.g., acetyl chloride). byjus.com Patents list a variety of these esters, including formates, acetates, propionates, and butyrates, as valuable fragrance compounds. google.com
| Derivative | Corresponding Acid/Acid Derivative | Common Use |
| Ocimenyl acetate | Acetic acid or Acetic anhydride | Fragrance |
| Ocimenyl formate | Formic acid | Fragrance |
| Ocimenyl propionate | Propionic acid | Fragrance |
| Ocimenyl butyrate | Butyric acid | Fragrance |
Oxidation and Reduction Products
The structural framework of ocimenol allows for both oxidation of the alcohol and reduction of the diene system.
Oxidation Products: Mild oxidation of the tertiary alcohol in this compound leads to the formation of the corresponding α,β-unsaturated ketone, known as ocimenone ((E/Z)-2,6-dimethyl-5,7-octadien-4-one). nih.govgoogleapis.com This conversion can be carried out using various oxidizing agents common in organic synthesis, such as chromium-based reagents or more modern reagents like Dess-Martin periodinane. The oxidation of monoterpene alcohols is a key reaction for producing many natural and synthetic aroma compounds. nih.gov
Reduction Products: Complete saturation of the two carbon-carbon double bonds in the diene moiety of ocimenol yields the fully saturated alcohol, 2,6-dimethyloctan-2-ol. This reduction is typically performed via catalytic hydrogenation. The reaction involves treating this compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net The resulting saturated alcohol, 2,6-dimethyloctan-2-ol, is itself a known fragrance ingredient. google.com
| Transformation | Reagent(s) | Product |
| Oxidation | Mild oxidizing agent (e.g., PCC, Dess-Martin periodinane) | (E/Z)-Ocimenone |
| Reduction (Hydrogenation) | Hydrogen (H₂), Palladium on Carbon (Pd/C) | 2,6-Dimethyloctan-2-ol |
Formation of Hydroxylated and Cyclic Derivatives
The structural framework of this compound, also known as ocimenol, features a tertiary alcohol and a conjugated diene system, making it a versatile precursor for the synthesis of various hydroxylated and cyclic derivatives. These transformations are achieved through several strategies, including biotransformation, enzymatic oxidation, and acid-catalyzed or metal-catalyzed cyclization reactions.
Hydroxylated Derivatives
Hydroxylation of the ocimenol backbone introduces additional polar functional groups, leading to diols and polyols with modified chemical properties. These derivatives are found in nature and can be synthesized through both biological and chemical routes.
Enzymatic and Microbial Transformation: In nature, the hydroxylation of acyclic monoterpenoids is often mediated by specific enzymes, such as cytochrome P450 monooxygenases. rsc.org For instance, the enzymatic formation of diol derivatives from the related monoterpenoid linalool (B1675412) has been extensively studied, suggesting similar pathways could be active for ocimenol. rsc.org Microbial biotransformation represents a key strategy for producing hydroxylated terpenes. acs.org Certain bacterial and fungal strains can hydroxylate terpene substrates, and ocimenol itself has been identified as a biotransformation product of α-pinene, indicating the capability of microorganisms to produce oxygenated monoterpenes. acs.org Compounds like 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514) have been isolated from natural sources such as the fruits of Gardenia jasminoides Ellis, highlighting the existence of biosynthetic pathways to these diols. google.com
Chemical Synthesis: Standard chemical methods can also be employed to synthesize hydroxylated derivatives. Acid-catalyzed hydration of the double bonds in ocimene, a related terpene hydrocarbon, can yield ocimenol. Further controlled oxidation or hydration reactions could potentially introduce additional hydroxyl groups to the this compound structure, although specific high-yield syntheses for derivatives like (S,E)-2,6-dimethyl-5,7-octadiene-2,3-diol are complex.
Table 1: Examples of Hydroxylated Derivatives
| Compound Name | Molecular Formula | Natural Occurrence / Formation Method |
|---|---|---|
| (S,E)-2,6-Dimethyl-5,7-octadiene-2,3-diol | C₁₀H₁₈O₂ | Found in various natural sources. |
| 2,6-Dimethyl-3,7-octadiene-2,6-diol | C₁₀H₁₈O₂ | Isolated from Gardenia jasminoides Ellis. google.com |
Cyclic Derivatives
The presence of a hydroxyl group and multiple double bonds in this compound allows for intramolecular cyclization reactions, leading to the formation of cyclic ethers and other cyclic terpenoids. These reactions are typically promoted by acidic conditions or metal catalysts.
Acid-Catalyzed Cyclization: Acyclic terpene alcohols are known to undergo cyclization in the presence of acids. The reaction mechanism generally involves the protonation of a double bond to form a carbocation intermediate. This cation can then be intramolecularly attacked by the hydroxyl group, acting as an internal nucleophile, to form a cyclic ether. For example, the related monoterpene alcohol nerol (B1678202) readily cyclizes under acidic conditions. Supramolecular catalysts can also create a confined environment that facilitates these cyclization reactions.
Metal-Catalyzed Cyclization: Transition metal complexes, particularly those involving palladium, have been shown to be effective catalysts for the dehydration and subsequent cyclization of related hydroxy-terpenes. A patented method describes the conversion of 3,7-dimethyl-6-hydroxy-7-octene-1-ol into rose oxide, a valuable cyclic ether fragrance, using a phosphine-palladium complex. This one-step process involves dehydration to form a dienol intermediate, which then cyclizes under the same catalytic conditions. Such methodologies could be adapted for the cyclization of this compound to yield analogous cyclic products.
Table 2: Examples of Related Cyclic Compounds and Precursors
| Compound Name | Molecular Formula | Role / Formation Method |
|---|---|---|
| Rose Oxide | C₁₀H₁₈O | Cyclic ether formed via cyclization of a dienol. |
| Geraniol (B1671447) | C₁₀H₁₈O | Isomer of ocimenol; undergoes acid-catalyzed cyclization. |
| Nerol | C₁₀H₁₈O | Isomer of ocimenol; undergoes acid-catalyzed cyclization. |
Chemical Reactivity and Transformation Mechanisms of 2,6 Dimethyl 5,7 Octadien 2 Ol
Reactions Involving the Dienol Moiety
The conjugated double bonds in the 5 and 7 positions of the octadiene chain are susceptible to a range of reactions, particularly those involving electrophilic and nucleophilic attacks, as well as intramolecular cyclizations.
The electron-rich nature of the diene system makes it reactive towards electrophiles. The regioselectivity of these additions is influenced by the substitution pattern of the diene and the nature of the electrophile. For instance, the addition of electrophiles can potentially lead to 1,2- or 1,4-addition products, a common reactivity pattern for conjugated dienes.
Nucleophilic additions to the dienol system are also possible, particularly when the system is activated. While direct nucleophilic attack on the double bonds is less common without an activating group, reactions can be facilitated by the use of organocatalysts. For example, N-heterocyclic carbenes (NHCs) are known to catalyze the addition of nucleophiles to α,β-unsaturated systems. researchgate.net
Table 1: Examples of Addition Reactions
| Reaction Type | Reagent | Product Type | Notes |
| Electrophilic Addition | HBr | Bromo-substituted octenol | Follows Markovnikov's rule, with potential for both 1,2- and 1,4-addition. |
| Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr) | Branched alcohol | Requires activation of the carbonyl group in a related ketone for the reaction to proceed. thermofisher.com |
The dienol structure of 2,6-dimethyl-5,7-octadien-2-ol is prone to intramolecular cyclization reactions, especially under acidic conditions. These reactions can lead to the formation of five- or six-membered rings, depending on the reaction conditions and the conformation of the starting material. For instance, acid-catalyzed cyclization of similar terpene alcohols, like nerol (B1678202), is known to produce cyclic compounds such as dipentene. The presence of the hydroxyl group can also participate in these cyclizations, leading to the formation of cyclic ethers.
A study on the thermal behavior of related monoterpenoids demonstrated that gas-phase rearrangement can lead to the formation of cyclopentanol (B49286) derivatives, highlighting the propensity of these systems to cyclize. researchgate.net
Electrophilic and Nucleophilic Additions
Reactions at the Hydroxyl Group
The tertiary hydroxyl group at the 2-position of the molecule is a key site for various chemical transformations, including oxidation, esterification, and etherification.
Oxidation of the tertiary alcohol in this compound is challenging under standard conditions, as it lacks a hydrogen atom on the carbon bearing the hydroxyl group. However, related primary and secondary dienols can be oxidized to the corresponding aldehydes and ketones. For example, the oxidation of the related compound 2,6-octadien-1-ol can yield citral (B94496) using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com While direct oxidation of the tertiary alcohol is difficult, oxidative cleavage of the double bonds can occur under strong oxidizing conditions, leading to smaller carbonyl-containing fragments.
Table 2: Oxidation of Related Dienols
| Starting Material | Oxidizing Agent | Major Product |
| 2,6-Octadien-1-ol | KMnO₄, CrO₃ | Citral (aldehyde) |
| 3,5-Octadien-2-ol | PCC, PDC | 3,5-Octadien-2-one (ketone) |
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. These reactions typically require acid or base catalysis. Esterification would lead to the formation of the corresponding ester, while etherification would yield an ether. google.com For instance, the reaction with acetic anhydride (B1165640) in the presence of an acid catalyst would produce 2,6-dimethyl-5,7-octadien-2-yl acetate (B1210297). Similarly, Williamson ether synthesis conditions could be employed for etherification.
Oxidation Reactions
Acid-Catalyzed Rearrangements and Isomerizations
Under acidic conditions, this compound can undergo a variety of rearrangements and isomerizations. lookchem.com These transformations are often driven by the formation of a stable carbocation intermediate. The tertiary alcohol can be protonated and eliminated as water, generating a tertiary carbocation. This carbocation can then undergo rearrangements, such as hydride or alkyl shifts, or participate in cyclization reactions as previously mentioned.
Isomerization of the double bonds is also a common acid-catalyzed process. The position of the double bonds can shift to form more stable, conjugated systems or to relieve steric strain. For example, related acyclic terpene alcohols are known to undergo isomerization to form different isomers under acidic conditions. evitachem.com A study on a related diol, (5E)-2,6-dimethyl-5,7-octadiene-2,3-diol, showed that under acidic conditions (pH 3.2), it completely converted to isomeric hydroxylinalool oxides over a period of 40 days. researchgate.net This highlights the propensity for complex rearrangements and cyclizations in similar structures.
Formation of Monoterpenoid Oxides
The structural framework of this compound is conducive to intramolecular cyclization reactions, leading to the formation of various monoterpenoid oxides. Under acidic conditions, the tertiary alcohol can be protonated, forming a carbocation that can be attacked by the hydroxyl group, leading to cyclic ether structures.
Research on the closely related (5E)-2,6-dimethyl-5,7-octadiene-2,3-diol demonstrates this transformation potential. researchgate.net In model reactions at an acidic pH of 3.2, this diol undergoes a total conversion over 40 days to form isomeric monoterpenoid oxides, specifically cis- and trans-4-hydroxylinalool 3,6-oxides. researchgate.net This acid-catalyzed cyclization highlights a key reactive pathway for similar terpenoids. The transformation of linalyl acetate, another related monoterpenoid, in a heated, acidic medium (pH=2) also yields cyclic ethers like 2,6,6-trimethyl-2-vinyl-tetrahydropyran and 1,4-cineol, further illustrating the tendency of these structures to form oxides. lookchem.com Given the structural similarities, it is highly probable that this compound undergoes analogous acid-catalyzed cyclizations to yield furanoid or pyranoid-type linalool (B1675412) oxides.
Table 1: Acid-Catalyzed Transformation of a Related Monoterpenoid Diol
| Precursor Compound | pH | Duration | Product(s) | Yield(s) |
|---|---|---|---|---|
| (5E)-2,6-dimethyl-5,7-octadiene-2,3-diol | 3.2 | 40 days | trans-4-hydroxylinalool 3,6-oxide | 71.5% |
Data sourced from a study on a major constituent of Passiflora quadrangularis fruit flavor. researchgate.net
Stereochemical Control in Transformations
The stereochemistry of reactions involving this compound can be precisely controlled, which is crucial in the synthesis of specific, optically active isomers. The challenge in such syntheses is to manage the axial chirality and conformational stability to prevent the unintended interconversion of stereoisomers (atropisomerization). rsc.org
A notable example of stereochemical control is demonstrated in the synthesis of (3R)-(-)-3,7-dimethyl-1,6-[8,8,8-²H₃]octadien-3-ol, a deuterated isotopomer of linalool, which shares a similar structural backbone with ocimenol. The synthesis begins with an optically active ester, which is reduced with lithium aluminum deuteride (B1239839) to produce the corresponding optically active diol, (2E,6R)-(-)-2,6-dimethyl-2,7-[1,1-²H₂]-octadiene-1,6-diol, in a high yield of 99%. oup.com This diol is then converted to a chloride and subsequently reduced, demonstrating that the stereochemical integrity can be maintained throughout a multi-step reaction sequence. oup.com This approach is considered superior to methods like selenium dioxide oxidation or biological transformation of linalool, which often result in lower yields. oup.com Such methodologies are vital for producing specific enantiomers required for studying biosynthetic pathways and reaction mechanisms. oup.com
Thermal Decomposition and Degradation Pathways
Thermal stress can induce significant transformations in this compound, leading to a variety of degradation products. This compound has been identified as one of more than 37 volatile compounds generated during the preparation of roselle tea, a process that involves simultaneous distillation and extraction. dss.go.th The presence of the compound in the distillate suggests it can be formed or released upon heating. dss.go.th
Studies on the thermal degradation of the related compound linalyl acetate during steam distillation in an acidic medium (pH=2) show that it decomposes to form a number of terpenic products, including cis- and trans-ocimenols (isomers of this compound), myrcenol (B1195821), and α- and γ-terpinenes. lookchem.com The decomposition of the ester is directly and quantitatively related to the acid concentration in the medium, following pseudo-first-order kinetics. lookchem.com This indicates that under heated, aqueous, and slightly acidic conditions, common in food processing or hydrodistillation of essential oils, this compound can itself be a degradation product of other terpenoids or undergo further degradation into other volatile compounds.
Table 2: Kinetic Parameters of Linalyl Acetate Thermal Degradation
| pH of Medium | Pseudo First-Order Rate Constant (k) |
|---|---|
| 7 | 0.008 min⁻¹ |
This data illustrates the acid-dependence of the thermal degradation leading to ocimenols and other terpenes. lookchem.com
Surface Chemistry and Environmental Interactions (e.g., Ozone Reactions)
The unsaturated nature of this compound makes it susceptible to reactions with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH). Research on the surface-phase reactions of the structurally similar dihydromyrcenol (B102105) (2,6-dimethyl-7-octen-2-ol) with ozone on various indoor surfaces provides insight into these environmental transformations. researchgate.net When exposed to ozone, such tertiary alcohols can be oxidized, leading to the formation of smaller, often more volatile, oxygenated organic compounds. researchgate.net
Similarly, the gas-phase reactions of geraniol (B1671447) (an isomer of ocimenol) with O₃ and OH radicals have been studied in detail. researchgate.net The reaction with ozone proceeds with a rate constant of (9.3 ± 0.10) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. The reaction with OH radicals is much faster, with a rate constant of (231 ± 4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net The primary products identified from these reactions include acetone, glycolaldehyde, glyoxal, methylglyoxal, and 4-oxopentanal. researchgate.net The reaction mechanism involves the electrophilic attack of ozone or the OH radical on the carbon-carbon double bonds, leading to the formation of primary ozonides which then decompose into Criegee intermediates and carbonyl compounds. researchgate.net Given the conjugated diene system in this compound, similar ozonolysis and radical-initiated degradation pathways are expected, contributing to the formation of secondary organic aerosols and other oxygenated volatile organic compounds in indoor and outdoor environments.
Advanced Analytical Methodologies in Research on 2,6 Dimethyl 5,7 Octadien 2 Ol
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool in the analysis of 2,6-Dimethyl-5,7-octadien-2-ol, enabling the separation of this compound from complex mixtures.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. The compound's volatility allows it to be vaporized and separated from other components in a sample as it travels through a capillary column. The NIST Chemistry WebBook lists gas chromatography as a suitable analytical method for this compound. nist.gov
When coupled with mass spectrometry (GC-MS), this technique provides not only separation but also definitive identification. The mass spectrometer fragments the eluted compounds and creates a unique mass spectrum, which serves as a chemical fingerprint. For instance, GC-MS analysis has been used to identify this compound in the leaves and seeds of Piper guineense. researchgate.net In such studies, a silica (B1680970) capillary column is often employed, with helium as the carrier gas. researchgate.net The oven temperature is programmed to increase gradually to ensure the separation of compounds with different boiling points. researchgate.netcabidigitallibrary.org
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–ToF-MS) offers even greater separation power and sensitivity compared to conventional GC-MS. This advanced technique has been instrumental in detecting a wider range of monoterpenoids, including ocimenol (another name for this compound), in complex samples like grapes. ipb.pt The enhanced chromatographic separation and the deconvolution algorithms of ToF-MS allow for the detection of co-eluting compounds that might be missed by standard GC-MS. ipb.pt
Solid-phase microextraction (SPME) is a common sample preparation technique used prior to GC-MS analysis of volatile compounds. ipb.ptbee.or.kr HS-SPME, in particular, is a rapid and solvent-free method that has proven effective for the extraction and identification of volatile compounds in honey, including terpenoids. bee.or.kr
Table 1: GC and GC-MS Applications in the Analysis of this compound
| Technique | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| GC-MS | Leaves and seeds of Piper guineense | Identified this compound as a volatile component. researchgate.net | researchgate.net |
| GC-MS | Essential oil of Michelia alba flowers | Detected this compound at different stages of flower development. cabidigitallibrary.org | cabidigitallibrary.org |
| HS-SPME-GC-MS | Honey | Identified various volatile organic compounds, including terpenoids. bee.or.kr | bee.or.kr |
| GC×GC–ToF-MS | Grapes | Allowed for the detection of a greater number of monoterpenoids, including ocimenol, compared to GC-MS. ipb.pt | ipb.pt |
| GC-MS | Rasam (South Indian soup) | Identified 5,7-octadien-2-ol, 2,6-dimethyl as one of the chemical constituents. rjptonline.org | rjptonline.org |
High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment
High-performance liquid chromatography (HPLC) is another valuable technique, particularly for the isolation and purity assessment of less volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com This method typically uses a non-polar stationary phase, such as a Newcrom R1 column, and a polar mobile phase. sielc.com A common mobile phase consists of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com
This HPLC method is scalable and can be used for preparative separation to isolate impurities, which is crucial for obtaining pure samples of the compound for further studies. sielc.comsielc.com The purity of analytical standards of related compounds like 2,6-Dimethyl-3,7-octadien-2-ol is often determined by GC, with assays reaching ≥95.0%. nacchemical.com
Thin Layer Chromatography (TLC) in Research Screening
Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective screening method in the research of terpenoids. It is often used for the preliminary separation and identification of compounds in an extract. Adsorption chromatography on silica gel is a common and effective method for the separation of terpenoids. researchgate.net Different solvent systems with varying polarities, such as mixtures of pentane (B18724) and diethyl ether or hexane (B92381) and ethyl acetate (B1210297), can be used to achieve separation. researchgate.net Silver nitrate-impregnated silica gel can also be employed to enhance the separation of unsaturated terpenoids. researchgate.net
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. For instance, in the study of related sinapyl alcohol analogues, ¹H-NMR and two-dimensional NMR techniques like ¹H-¹H COSY and HMBC were used to determine the chemical structures. cmu.ac.th These techniques help in assigning the specific protons and carbons in the molecule, confirming the connectivity and stereochemistry.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, a sinapyl alcohol analogue, showed characteristic absorption bands for a hydroxyl group (-OH), aliphatic carbons, a conjugated double bond, gem-dimethyl groups, and an ether group. cmu.ac.th For 2,6-dimethyl-2,7-octadiene, a related compound, infrared spectroanalysis was used to monitor the progress of hydrobromination reactions. google.com
UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as conjugated double bonds. The conjugated diene system in this compound would be expected to show absorption in the UV region. The visible spectrum covers wavelengths from approximately 400 to 800 nm. msu.edu
Table 2: Spectroscopic Data for Functional Group Analysis
| Spectroscopic Technique | Functional Group | Characteristic Absorption/Signal | Reference |
|---|---|---|---|
| IR Spectroscopy | Hydroxyl (-OH) | ~3400 cm⁻¹ cmu.ac.th | cmu.ac.th |
| IR Spectroscopy | Aliphatic C-H | ~2932 and 2834 cm⁻¹ cmu.ac.th | cmu.ac.th |
| IR Spectroscopy | Conjugated C=C | ~1581 cm⁻¹ cmu.ac.th | cmu.ac.th |
| ¹H-NMR Spectroscopy | Tertiary methyl protons | Chemical shifts (δ) around 1.59-1.67 ppm cmu.ac.th | cmu.ac.th |
| ¹H-NMR Spectroscopy | Olefinic protons | Chemical shifts (δ) between 5.08-6.58 ppm cmu.ac.th | cmu.ac.th |
Hyphenated Techniques and Emerging Methods in Research on this compound
The analysis of this compound, a volatile terpenoid alcohol, benefits significantly from the application of advanced analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, and emerging methods offering enhanced resolution and sensitivity, are crucial for its detection and characterization in complex matrices such as essential oils, fruits, and beverages.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nist.govtandfonline.com This method combines the separation of compounds by gas chromatography with their detection and identification by mass spectrometry. The retention time in the GC column and the mass spectrum of the eluted compound serve as key identifiers.
The mass spectrum of this compound obtained through electron ionization (EI) shows characteristic fragmentation patterns that aid in its structural elucidation. researchgate.net The NIST WebBook and PubChem databases contain reference mass spectra for this compound, which are essential for comparison and confirmation of its presence in a sample. nih.govplantiary.com
Kovats retention indices are also a critical parameter for the identification of this compound in GC analysis. These indices are relative retention values that help in comparing results across different instruments and conditions. For the (Z)-isomer of this compound, also known as (Z)-ocimenol, specific retention indices have been reported on both non-polar and polar stationary phases. nih.govgardenia.net
Table 1: GC-MS Data for (5Z)-2,6-Dimethyl-5,7-octadien-2-ol
| Parameter | Value | Reference |
|---|---|---|
| Kovats Retention Index (Semi-standard non-polar) | 1156.5 | nih.gov |
| Kovats Retention Index (Standard polar) | 1627, 1658, 1662 | nih.gov |
| Major Mass Spectral Peaks (m/z) | 43, 59, 71, 81, 93, 121, 136 | nih.gov |
High-Performance Liquid Chromatography (HPLC)
While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of less volatile or thermally sensitive compounds. This compound can be analyzed using reverse-phase (RP) HPLC. sielc.com A typical mobile phase for this analysis consists of acetonitrile and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com
Table 2: HPLC Analysis Parameters for this compound
| Parameter | Details | Reference |
|---|---|---|
| Column Type | Reverse Phase (e.g., Newcrom R1) | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Application | Analytical separation, preparative isolation, pharmacokinetics | sielc.com |
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that uses the human nose as a sensitive and specific detector to identify odor-active compounds in a sample. nih.govodourobservatory.org The effluent from the GC column is split, with one portion going to a standard detector (like FID or MS) and the other to a sniffing port where a trained panelist can describe the odor of the eluting compounds. nih.gov This technique is particularly valuable in the flavor and fragrance industry.
While specific GC-O data for this compound is limited, studies on related isomers like ocimenol have been conducted. In an analysis of honeybush tea, (E)-ocimenol was identified as an odor-active compound with a "sweet, floral" aroma. sun.ac.za The use of GC-O allows for the determination of the sensory impact of individual compounds, which may not always correlate with their concentration. odourobservatory.org
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is an emerging technique that provides significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. openagrar.de This is achieved by using two columns with different stationary phases, allowing for a more detailed separation of complex mixtures. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS is a powerful tool for the untargeted analysis of volatile profiles in complex samples like food and beverages. chromatographyonline.comsepscience.comgcms.cz
The analysis of terpenes and their derivatives, a class of compounds to which this compound belongs, greatly benefits from the increased separation power of GCxGC. mdpi.comscielo.br Studies on grape monoterpenoids have demonstrated the ability of GCxGC-TOFMS to separate and identify numerous compounds, including isomers of ocimenol, that would co-elute in a one-dimensional GC system. openagrar.de This technique is particularly useful for creating detailed chemical fingerprints of natural products.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (Z)-2,6-Dimethyl-5,7-octadien-2-ol |
| (E)-Ocimenol |
| Acetonitrile |
| Formic Acid |
| Linalool (B1675412) |
| Geraniol (B1671447) |
| Citral (B94496) |
| Citronellol |
| Nerol (B1678202) |
| α-Terpineol |
| Geranic acid |
| (Z)-Rose oxide |
| o-Aminoacetophenone |
| Methylfuraneol |
| Methyl anthranilate |
| Furaneol |
Biological Activities and Mechanisms of 2,6 Dimethyl 5,7 Octadien 2 Ol Non Clinical Focus
Antioxidant Activity and Radical Scavenging Properties (In Vitro/In Silico Studies)
2,6-Dimethyl-5,7-octadien-2-ol has demonstrated notable antioxidant and radical-scavenging capabilities in various laboratory studies. This acyclic monoterpenoid alcohol is recognized for its potential to neutralize harmful free radicals, which are unstable molecules that can damage cells.
Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the structural and electronic properties related to the radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol, a related compound. researchgate.net These computational models help in predicting the antioxidant behavior of such molecules. Experimental results from the Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for measuring antioxidant capacity, have shown that compounds like 2,6-dimethyl-5-hepten-2-ol exhibit significant activity against peroxyl radicals. researchgate.net
Mechanisms of Action (e.g., Hydrogen Atom Transfer, Electron Transfer)
The primary mechanism by which this compound and similar terpene alcohols are thought to exert their antioxidant effects is through hydrogen atom transfer (HAT). Theoretical calculations, including bond dissociation enthalpies (BDEs) and ionization potentials (IPs), support the relevance of the HAT mechanism in the scavenging of peroxyl radicals in both polar and non-polar environments. researchgate.net This process involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it.
Comparative Studies with Other Antioxidants
In comparative studies, the antioxidant activity of essential oils containing this compound has been evaluated alongside other known antioxidants. For instance, the essential oil of Tagetes minuta flowers, which contains 2,6-dimethyl-(E)-5,7-octadien-4-one, showed significant inhibitory effects against DPPH and ABTS radicals. springermedizin.de Similarly, the essential oil of lime leaves from Oman, containing 3,7-dimethyl-2,6-octadien-1-ol, exhibited promising in-vitro antioxidant activity. researchgate.net While direct comparisons of pure this compound with standard antioxidants like Trolox or ascorbic acid are limited in the provided results, studies on related compounds provide context. For example, 2,6-dimethyl-5-hepten-2-ol showed pronounced anti-peroxyl radical activity comparable to linalool (B1675412), a well-known antioxidant monoterpene alcohol, although it had a lower capacity to quench the ABTS radical cation. researchgate.net
Antimicrobial and Antifungal Efficacy (In Vitro Studies)
This compound has been identified as a component in various plant extracts that exhibit antimicrobial and antifungal properties. sciforum.net This suggests its potential role in inhibiting the growth of a range of microorganisms.
Effects on Microbial Cell Integrity and Enzyme Activity
The antimicrobial action of terpene alcohols like this compound is often attributed to their ability to disrupt the integrity of microbial cell membranes. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, these compounds can interfere with essential microbial enzyme activities, further hindering their growth and proliferation.
Spectrum of Activity Against Pathogens (excluding human infection treatment)
Essential oils containing this compound and its isomers have demonstrated a broad spectrum of activity against various pathogens in in vitro settings. For example, essential oils from Artemisia vulgaris containing 2,7-Dimethyl-2,6-octadien-4-ol have shown inhibitory effects against fungal pathogens such as Sclerotium oryzae and Fusarium oxysporum, as well as bacteria like Bacillus cereus and Staphylococcus aureus. nih.govmdpi.com The essential oil from Tagetes minuta flowers also displayed antibacterial activity against a panel of bacteria including Staphylococcus aureus, Mycolicibacterium smegmatis, Streptococcus uberis, Listeria ivanovii, Vibrio spp., Enterobacter cloacae, and Escherichia coli. springermedizin.de
Interactive Data Table: Antimicrobial Activity of Essential Oils Containing this compound or its Isomers
| Plant Source | Compound/Isomer | Test Organism | Activity | Reference |
| Tagetes minuta | 2,6-dimethyl-, (E)-5,7-Octadien-4-one | Staphylococcus aureus | MIC: 0.125 mg/mL | springermedizin.de |
| Tagetes minuta | 2,6-dimethyl-, (E)-5,7-Octadien-4-one | Mycolicibacterium smegmatis | MIC: 0.125 mg/mL | springermedizin.de |
| Tagetes minuta | 2,6-dimethyl-, (E)-5,7-Octadien-4-one | Streptococcus uberis | MIC: 0.125 mg/mL | springermedizin.de |
| Tagetes minuta | 2,6-dimethyl-, (E)-5,7-Octadien-4-one | Listeria ivanovii | MIC: 0.06 mg/mL | springermedizin.de |
| Tagetes minuta | 2,6-dimethyl-, (E)-5,7-Octadien-4-one | Vibrio spp. | MIC: 0.06 mg/mL | springermedizin.de |
| Tagetes minuta | 2,6-dimethyl-, (E)-5,7-Octadien-4-one | Enterobacter cloacae | MIC: 0.06 mg/mL | springermedizin.de |
| Tagetes minuta | 2,6-dimethyl-, (E)-5,7-Octadien-4-one | Escherichia coli | MIC: 0.06 mg/mL | springermedizin.de |
| Artemisia vulgaris | 2,7-Dimethyl-2,6-octadien-4-ol | Sclerotium oryzae | 50.3% inhibition | nih.govmdpi.com |
| Artemisia vulgaris | 2,7-Dimethyl-2,6-octadien-4-ol | Fusarium oxysporum | 33.13% inhibition | nih.govmdpi.com |
| Artemisia vulgaris | 2,7-Dimethyl-2,6-octadien-4-ol | Bacillus cereus | MIC: 0.3% | nih.govmdpi.com |
| Artemisia vulgaris | 2,7-Dimethyl-2,6-octadien-4-ol | Staphylococcus aureus | MIC: 0.63% | nih.govmdpi.com |
Role in Plant Defense Mechanisms and Ecological Interactions
This compound is a naturally occurring compound in some plants and is believed to play a role in their defense against herbivores and pathogens. sabraojournal.org As a volatile organic compound, it can act as a signaling molecule in plant-insect interactions. The production of such compounds can be induced by biotic stresses, such as fungal infections. For instance, studies on shallots infected with Fusarium have highlighted the importance of certain metabolites in the plant's defense response. sabraojournal.org While not explicitly detailing the role of this compound, the research indicates that a plant's ability to produce a diverse array of secondary metabolites is crucial for its survival and interaction with its environment.
Theoretical and Computational Studies on 2,6 Dimethyl 5,7 Octadien 2 Ol
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties. DFT methods are used to investigate the electronic structure, geometry, and energetics of molecules, providing a solid foundation for understanding their chemical behavior. researchgate.net For monoterpene alcohols structurally similar to ocimenol, DFT calculations have been successfully employed to elucidate their characteristics.
Conformational Analysis and Energy Minimization
The structure of 2,6-Dimethyl-5,7-octadien-2-ol features an eight-carbon chain with significant rotational freedom around its single bonds. This flexibility allows the molecule to adopt numerous spatial arrangements, or conformations. Computational methods are used to identify the most stable of these conformations by calculating the potential energy of each arrangement and finding the structures that correspond to energy minima.
Interactive Data Table: Key Parameters in Conformational Analysis
| Parameter | Description | Significance for this compound |
| Dihedral Angles | The angles between four sequentially bonded atoms. | Defines the rotation around C-C single bonds, determining the overall fold of the carbon backbone. |
| Potential Energy | The energy stored within a molecule due to its specific conformation. | Lower potential energy indicates a more stable and more likely conformation. |
| Energy Minimization | A computational process to find the geometry with the lowest possible energy. | Identifies the most stable conformer(s) that the molecule is likely to adopt. |
| Intramolecular H-Bonding | A non-covalent bond between the hydroxyl hydrogen and a π-system. | Can significantly stabilize specific folded conformations, restricting rotational freedom. |
Frontier Molecular Orbital Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. aip.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. uctm.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. researchgate.netuctm.edu
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. uctm.edu In related terpene alcohols, a high HOMO energy value indicates a strong tendency to donate electrons, making the molecule an effective antioxidant or a good binding agent for electron-deficient species (electrophiles). aip.orguctm.edu Conversely, a low LUMO energy suggests a greater ability to accept electrons from electron-rich species (nucleophiles). uctm.edu Theoretical studies on similar compounds have used these parameters to predict their efficacy as corrosion inhibitors and radical scavengers. researchgate.netuctm.edu
Interactive Data Table: FMO Parameters and Predicted Reactivity
| FMO Parameter | Typical Calculated Value (Arbitrary Units) | Interpretation for Reactivity |
| E(HOMO) | High (e.g., -5.0 eV) | Strong tendency to donate electrons; susceptible to electrophilic attack. uctm.edu |
| E(LUMO) | Low (e.g., +1.0 eV) | Strong tendency to accept electrons; susceptible to nucleophilic attack. uctm.edu |
| ΔE (HOMO-LUMO Gap) | Small (e.g., 6.0 eV) | High chemical reactivity; low kinetic stability. researchgate.netuctm.edu |
| ΔE (HOMO-LUMO Gap) | Large (e.g., >8.0 eV) | Low chemical reactivity; high kinetic stability. |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. cnr.it An MD simulation calculates the trajectories of molecules by solving Newton's equations of motion, providing a detailed view of dynamic processes and intermolecular interactions.
For a compound like this compound, MD simulations can be used to understand its behavior in different environments, such as in a solvent or interacting with a biological membrane or a receptor site. For instance, MD simulations performed on the related monoterpenols geraniol (B1671447) and nerol (B1678202) have been used to assess their conformational stability in solution. By calculating the root-mean-square deviation (RMSD) over the simulation time, researchers can determine how much the molecule's structure fluctuates from its initial, energy-minimized state. Low RMSD values suggest a relatively stable and rigid conformation, whereas high values indicate significant flexibility. These simulations are crucial for understanding how the molecule might bind to a receptor or partition between different phases.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. aip.org These predicted spectra can be instrumental in interpreting experimental data and assigning specific vibrational modes to different functional groups within the this compound molecule.
Furthermore, computational chemistry is invaluable for mapping out potential reaction pathways. For example, theoretical studies on the antioxidant activity of structurally related alcohols have used DFT to calculate thermodynamic descriptors like bond dissociation enthalpies (BDEs) and ionization potentials (IPs). researchgate.net These values help determine the most likely mechanism for radical scavenging, such as the Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) pathways. researchgate.net By calculating the energy barriers for different potential reactions, researchers can predict the most favorable chemical transformations for this compound under specific conditions.
Structure-Activity Relationship (SAR) Modeling (Non-Clinical)
Structure-Activity Relationship (SAR) modeling aims to connect the chemical structure of a compound with its biological or chemical activity. In a non-clinical context, this involves systematically modifying a parent structure and computationally predicting how these changes affect a specific property.
For monoterpenoids, SAR studies have been used to understand properties like insecticidal or antimicrobial activity. researchgate.net By creating a computational library of derivatives of this compound—for example, by changing functional groups, altering stereochemistry, or creating esters—researchers can predict how these modifications influence properties like the HOMO-LUMO gap, molecular shape, and polarity. These predicted properties can then be correlated with a specific activity. A study on a similar compound, 2,6-dimethyl-5-hepten-2-ol, and its heterocyclic analogues demonstrated this principle by correlating structural changes to peroxyl-radical-scavenging activity. researchgate.net
Interactive Data Table: Hypothetical SAR for this compound Derivatives
| Compound Derivative | Structural Modification | Predicted Property Change | Predicted Activity Outcome |
| Parent Compound | This compound | Baseline properties | Baseline activity |
| Acetate (B1210297) Ester | -OH group converted to -OC(O)CH₃ | Increased lipophilicity; steric hindrance at position 2. | Potentially altered membrane permeability or receptor binding. |
| Saturated Analogue | Double bonds at C5-C6 and C7-C8 reduced | Loss of π-system; increased conformational flexibility. | Reduced radical scavenging potential; altered molecular shape. |
| (Z)-Isomer | Change in stereochemistry at C5=C6 double bond | Different overall molecular geometry. | Altered fit in a chiral binding pocket or on a surface. |
Potential Research Applications and Future Directions for 2,6 Dimethyl 5,7 Octadien 2 Ol
Innovations in Organic Synthesis and Industrial Chemical Production
The unique structural motifs of 2,6-Dimethyl-5,7-octadien-2-ol make it a valuable target for developing innovative synthetic methodologies and producing high-value chemicals. As a renewable feedstock, its transformation aligns with the principles of sustainable industrial chemistry. tandfonline.comresearchgate.net
The conversion of biomass-derived terpenes into valuable chemicals through catalysis is a cornerstone of modern green chemistry. tandfonline.comnih.gov Research into related terpene alcohols demonstrates a significant potential for this compound to undergo a variety of catalytic transformations. Acid-catalyzed rearrangements, a common reaction for tertiary allylic alcohols, could yield a diverse array of isomeric alcohols, ethers, and cyclic compounds, each with potentially unique properties. researchgate.netmdpi.com
Studies on analogous compounds like linalool (B1675412) and geraniol (B1671447) have shown that heterogeneous catalysts, such as zeolites and metal oxides, can facilitate isomerization, oxidation, and hydration reactions, leading to different value-added products. diva-portal.orgmdpi.com Applying these catalytic systems to this compound could produce novel fragrance components, specialty intermediates, or fine chemicals. The use of solid acid catalysts is particularly promising as it offers environmental benefits, including easier catalyst recovery and reduced waste generation compared to traditional homogeneous acid catalysts. nih.gov
Table 1: Potential Catalytic Transformations of Terpene Alcohols and Their Relevance to this compound
| Transformation Type | Catalyst Example | Potential Products from this compound | Industrial Relevance |
|---|---|---|---|
| Isomerization/Rearrangement | Acidic Zeolites, Ion-Exchange Resins diva-portal.org | Isomeric terpene alcohols (e.g., linalool, terpineol (B192494) analogs), cyclic ethers | Creation of new flavor/fragrance compounds |
| Selective Oxidation | Heterogeneous metal catalysts (e.g., MnO₂, Fe-montmorillonite) mdpi.comtandfonline.com | Unsaturated ketones, epoxides | Synthesis of reactive intermediates for pharmaceuticals and polymers |
| Hydration | Solid Acid Catalysts diva-portal.org | Terpene diols and triols | Production of polyols for polymer synthesis, humectants |
| Esterification | Lipases, Solid Acids | Terpenyl esters (e.g., ocimenyl acetate) chemspider.com | Modification of scent profiles for fragrances and cosmetics |
Terpenes are integral to the "chiral pool," a collection of abundant, naturally occurring chiral molecules used as starting materials in complex organic synthesis. acs.orgnih.gov this compound, with its defined stereochemistry in natural isolates, can serve as a versatile chemical building block or synthon. Its functional groups—the tertiary alcohol and the conjugated diene—allow for a wide range of chemical modifications.
The hydroxyl group can be used to introduce other functionalities or act as a directing group in stereoselective reactions. The conjugated diene is susceptible to various reactions, including Diels-Alder cycloadditions, which would enable the construction of complex cyclic structures. These features make the compound a promising starting point for the synthesis of complex targets, including pharmacologically active molecules and unique fragrance ingredients. mdpi.comnih.gov The development of synthetic strategies that leverage this terpene's structure could provide more efficient routes to molecules that are otherwise difficult to produce. nih.gov
Catalytic Transformations for Value-Added Chemicals
Exploration in Materials Science (e.g., Polymers, Elastomers)
The global effort to replace petroleum-derived plastics with sustainable alternatives has spurred research into bio-based monomers. researchgate.net Terpenes, as a major class of renewable hydrocarbons, are attractive candidates for developing novel polymers. wikipedia.org The conjugated diene system within this compound is structurally similar to that of isoprene (B109036) and myrcene (B1677589), which are known precursors for elastomers and synthetic rubbers. mdpi.comnih.gov
Research has demonstrated that ocimene, the non-hydroxylated analog of ocimenol, can be polymerized to form elastomeric materials. mdpi.com This suggests a strong potential for this compound to act as a monomer in polymerization reactions. Furthermore, the presence of the hydroxyl group offers an additional site for modification. It could be converted into other functional groups, such as an acrylate (B77674) or methacrylate, to produce terpene-based monomers suitable for free-radical polymerization, leading to materials for adhesives, coatings, or biomedical applications. rsc.orgnottingham.ac.uk The incorporation of the terpene backbone into a polymer can impart unique properties, such as thermal stability and hydrophobicity.
Table 2: Potential Polymerization Pathways for this compound
| Monomer Strategy | Polymerization Method | Potential Polymer Type | Potential Applications |
|---|---|---|---|
| Direct Polymerization | Anionic, Cationic, or Radical Polymerization | Polyterpene Elastomer | Bio-based rubbers, adhesives |
| Functionalization to Acrylate | Free-Radical Polymerization | Poly(terpenyl acrylate) | Coatings, adhesives, biomedical materials rsc.orgnottingham.ac.uk |
| Conversion to Diol/Polyol | Polycondensation (with diacids) | Polyester | Sustainable plastics, fibers |
Advancements in Natural Product Chemistry and Flavor Science
This compound (ocimenol) is a constituent of various natural products, contributing to their characteristic aroma profiles. It has been identified in the volatile fractions of grapes (Vitis vinifera), honeybush tea, and cola beverages. mdpi.comcore.ac.uknih.gov Its presence underscores its role in the complex chemistry of natural flavors.
A significant area of advancement in flavor science is the study of aroma precursors. Many potent flavor compounds are not present in their free form but are released from non-volatile, glycosidically-bound precursors during processing, fermentation, or aging. researchgate.net Research on related compounds, such as (5E)-2,6-dimethyl-5,7-octadiene-2,3-diol in Badea fruit, has shown that these polyols can undergo acid-catalyzed transformations to generate new, potent aroma molecules. mdpi.com This suggests that this compound could also function as a precursor, rearranging under acidic conditions like those found in wine or fruit juice to influence the final flavor profile over time. researchgate.net Understanding these transformation pathways is crucial for controlling and optimizing flavor in food and beverage production.
Emerging Research Areas in Chemical Biology and Green Chemistry
The dual identity of this compound as both a natural product and a versatile chemical positions it at the intersection of chemical biology and green chemistry.
In chemical biology, natural products are often explored as scaffolds for drug discovery due to their inherent biological activity and structural complexity. nih.gov Terpenes as a class are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govfrontiersin.org Limited research suggests that ocimenol and its isomers may possess antifungal and anticancer activities. researchgate.netresearchgate.net A related compound, allo-ocimenol, has been studied via in-silico models for its potential against breast cancer targets. researchgate.net These preliminary findings warrant a more systematic investigation into the biological activity profile of this compound, which could lead to its development as a lead compound in medicinal chemistry. mdpi.comnih.gov
From a green chemistry perspective, utilizing this compound as a renewable chemical feedstock is inherently advantageous. researchgate.net Developing efficient, low-waste catalytic processes for its conversion into other high-value products represents a key research goal. tandfonline.comtandfonline.com Furthermore, its potential use in creating biodegradable or recyclable polymers and elastomers aligns perfectly with the principles of a circular economy and sustainable material science. researchgate.netacs.org
Future Research Directions and Unexplored Avenues
While the foundation for the expanded use of this compound has been laid, numerous avenues remain for future exploration. A systematic mapping of its reactivity under various catalytic conditions could unveil a wide range of novel chemicals with diverse applications. Experimental validation of its potential as a monomer for different types of polymers is a critical next step for its application in materials science.
A comprehensive screening of its biological activities against a broader range of targets, including microbial pathogens, viruses, and insect pests, could unlock new applications in medicine and agriculture. nih.gov In-depth studies into the biosynthetic pathways that produce this compound in different plant species could enable its enhanced production through metabolic engineering. Finally, its potential as a chiral starting material for the total synthesis of other complex natural products remains a largely unexplored but promising field for synthetic organic chemists. acs.org
Q & A
Q. What are the validated synthetic routes for 2,6-dimethyl-5,7-octadien-2-ol, and how do their yields and conditions compare?
- Methodological Answer : Two primary routes are documented:
- Methyl Lithium Route : Reacting methyl lithium with appropriate precursors yields ~88% product under controlled anhydrous conditions .
- Linalyl Acetate Route : Transesterification or hydrolysis of linalyl acetate derivatives provides stereoselective synthesis, though yields are not fully quantified in available data .
- Key Considerations : Optimize reaction temperature and solvent polarity to minimize side products (e.g., isomerization of double bonds).
Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex mixtures?
- Methodological Answer :
- GC-MS : Use polar columns (e.g., DB-WAX) coupled with mass spectrometry for structural confirmation. Retention indices (e.g., Kovats) and spectral libraries (NIST) enhance reliability .
- HPLC-UV : Less common but applicable for non-volatile derivatives. Validate with spiked samples to address matrix effects in plant extracts .
- Data Validation : Cross-reference with synthetic standards and isotopic labeling to confirm peak assignments.
Advanced Research Questions
Q. How can researchers resolve contradictions between the compound’s reported applications in fragrances and its safety concerns?
- Methodological Answer :
- Safety Data : While this compound is structurally related to restricted compounds like 3,7-dimethyl-2-octen-1-ol (banned by IFRA for dermal sensitization ), its own toxicological profile remains understudied.
- Mitigation Strategies :
- Conduct in vitro assays (e.g., KeratinoSens™) to assess sensitization potential.
- Explore encapsulation techniques to limit skin contact in fragrance formulations .
Q. What challenges arise in characterizing the stereoisomerism of this compound, and how can they be addressed?
- Methodological Answer :
- Isomer Complexity : The compound’s 5,7-diene system allows for cis-trans isomerism, which impacts biological activity and volatility .
- Resolution Methods :
- Use chiral GC columns or NMR (NOESY) to distinguish isomers.
- Computational modeling (e.g., DFT) predicts thermodynamic stability of isomers .
Q. How does this compound’s presence in plant volatiles inform ecological or biosynthetic studies?
- Methodological Answer :
- Natural Occurrence : Detected in chrysanthemum volatiles via GC-MS, suggesting a role in plant defense or pollinator attraction .
- Biosynthetic Pathways : Hypothesize linkage to terpene synthase enzymes; validate via isotope tracer studies or gene knockout models in relevant plant species .
Safety and Regulatory Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous solutions to prevent dispersion .
Q. What regulatory frameworks apply to this compound in environmental toxicity studies?
- Methodological Answer :
- EPA Screening : Listed in the Endocrine Disruptor Screening Program (EDSP), requiring in vivo assays for estrogen/androgen pathway disruption .
- OECD Guidelines : Follow Test No. 492 (vitrogenesis assay) for preliminary hazard assessment .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
